methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate
Description
Methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole moiety at position 4.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O3/c1-12-7-9-13(10-8-12)29-11-15(20(27-29)22(24,25)26)19-17(21(30)31-2)18(28-32-19)14-5-3-4-6-16(14)23/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNVLXIUCHYOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C3=C(C(=NO3)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure
The compound features a unique structure comprising an oxazole ring, a pyrazole moiety, and various phenyl groups. Its chemical formula is , and it is characterized by the following structural components:
- Oxazole Ring : Contributes to its biological activity.
- Pyrazole Moiety : Known for anti-inflammatory and anticancer properties.
- Chlorophenyl and Trifluoromethyl Substituents : These groups enhance lipophilicity and bioactivity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.39 ± 0.06 | |
| Compound B | NCI-H460 | 0.46 ± 0.04 | |
| Compound C | A549 | 26.00 |
In particular, the pyrazole derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy.
Anti-inflammatory Activity
The compound's oxazole and pyrazole components suggest potential anti-inflammatory effects. Research has shown that similar structures can inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX).
| Compound | Inhibition Activity | Reference |
|---|---|---|
| Compound D | COX-1 Inhibition (IC50 = 54.65 µg/mL) | |
| Compound E | COX-2 Inhibition (IC50 = 60.56 µg/mL) |
These findings indicate that this compound may possess similar anti-inflammatory properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in related pyrazole derivatives.
- Anti-inflammatory Pathway Modulation : The compound may act on inflammatory mediators, reducing cytokine production.
Study on Anticancer Efficacy
A study conducted by Li et al. evaluated the anticancer effects of a series of pyrazole derivatives against multiple cancer cell lines, including HCT116 and MCF-7. The findings indicated that compounds with structural similarities to this compound exhibited IC50 values as low as 0.39 µM, demonstrating potent anticancer activity .
Anti-inflammatory Evaluation
In another study focused on anti-inflammatory properties, a series of oxazole-containing compounds were tested for their ability to inhibit COX enzymes. The results showed significant inhibition rates comparable to established anti-inflammatory drugs like diclofenac .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid oxazole-pyrazole architecture. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Reactivity and Stability
- Trifluoromethyl Groups : The trifluoromethyl group in the target compound and its analogs (e.g., ) enhances metabolic stability and electron-withdrawing effects, critical for pesticidal or herbicidal activity.
- Chlorophenyl vs. Methylphenyl : The 2-chlorophenyl group in the target compound may confer stronger π-π stacking interactions compared to the 4-methylphenyl group in other analogs (e.g., ), influencing crystallinity and solubility.
- Oxazole vs.
Crystallographic and Spectroscopic Insights
- Crystallographic Data : Analogs like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime derivatives exhibit moderate crystallographic R factors (0.088–0.137), suggesting reliable structural resolution via SHELX refinement . The target compound’s structure could similarly benefit from SHELXL or ORTEP-3 for graphical representation .
- Mass Spectrometry : Compounds with trifluoromethyl and ester groups (e.g., ) show distinct fragmentation patterns (e.g., M+1 peaks at 560.2), which could guide analytical characterization of the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
